molecular formula C9H8O4 B157316 Methyl 3-formyl-4-hydroxybenzoate CAS No. 24589-99-9

Methyl 3-formyl-4-hydroxybenzoate

Cat. No. B157316
CAS RN: 24589-99-9
M. Wt: 180.16 g/mol
InChI Key: ADSJCWKOKYOJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formyl-4-hydroxybenzoate is a compound that is structurally related to various benzoate derivatives which have been extensively studied due to their applications in different fields such as cosmetics, pharmaceuticals, and food preservation. These compounds are known for their antimicrobial properties and are often used as preservatives in various products .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized through the condensation of methyl-4-formylbenzoate and phenylhydrazine . Similarly, triphenyltin 5-[(E)-2-(aryl)-1-diazenyl]-2-hydroxybenzoates were prepared and characterized, with their structures determined by X-ray crystallography . These methods highlight the versatility of formylbenzoate derivatives in synthesizing a wide range of compounds.

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxybenzoate, a closely related compound, was determined using single-crystal X-ray diffraction techniques. The crystal structure is stabilized by extensive intermolecular hydrogen bonding, which links the molecules into a three-dimensional network . Another study reported a second monoclinic polymorph of methyl 4-hydroxybenzoate, further demonstrating the structural diversity of these compounds .

Chemical Reactions Analysis

The reactivity of these compounds can be complex. For example, triphenyltin derivatives of hydroxybenzoates showed interesting reactivity towards 2,2'-bipyridine, leading to the formation of hydrogen-bonded cyclic tetrameric adducts . The study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate also revealed insights into its global chemical reactivity descriptors, natural population analysis, and non-linear optical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using various spectroscopic techniques. For instance, the IR, NMR, and UV-Vis spectroscopies were used to characterize (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . The crystal and molecular structures of methyl esters of substituted benzoic acids have been determined, providing valuable information on bond lengths, angles, and intramolecular hydrogen bonding . Additionally, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate revealed non-covalent interactions such as hydrogen bonding and pi-stacking, which are crucial for understanding the material's properties .

Scientific Research Applications

  • Molecular Simulations

    • Application : This compound can be used in molecular simulations to study its properties and behavior at the molecular level .
    • Method : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
    • Results : The specific results or outcomes of these simulations would depend on the specific goals and parameters of each simulation .
  • Chemical and Material Compatibility Testing

    • Application : This compound can be used in compatibility testing to see how it affects different materials used in fluid handling systems .
    • Method : The specific methods would depend on the materials being tested and the specific goals of the testing .
    • Results : The specific results would depend on the materials being tested and the specific goals of the testing .
  • Decarboxylation Reactions

    • Application : This compound could potentially be used in decarboxylation reactions, which are a type of chemical reaction that removes a carboxyl group and releases carbon dioxide .
    • Method : The specific methods would depend on the specific goals of the reaction .
    • Results : The specific results would depend on the specific goals of the reaction .
  • Chemical and Material Compatibility Testing

    • Application : This compound can be used in compatibility testing to see how it affects different materials used in fluid handling systems .
    • Method : The specific methods would depend on the materials being tested and the specific goals of the testing .
    • Results : The specific results would depend on the materials being tested and the specific goals of the testing .
  • Decarboxylation Reactions

    • Application : This compound could potentially be used in decarboxylation reactions, which are a type of chemical reaction that removes a carboxyl group and releases carbon dioxide .
    • Method : The specific methods would depend on the specific goals of the reaction .
    • Results : The specific results would depend on the specific goals of the reaction .

Safety And Hazards

“Methyl 3-formyl-4-hydroxybenzoate” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

“Methyl 3-formyl-4-hydroxybenzoate” has been used in the synthesis of Cu (II) complexes with α-diimines, which have shown a wide variety of biological activities, such as antibacterial, antifungal, antioxidant, and anticancer . This suggests potential future directions in the exploration of its biological activities and applications in medicinal chemistry.

properties

IUPAC Name

methyl 3-formyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSJCWKOKYOJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179335
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-4-hydroxybenzoate

CAS RN

24589-99-9
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24589-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-formyl-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-formyl-4-hydroxybenzoic acid (Aldrich 633488, 20 g; 120.39 mmol; 1 eq.) was dissolved in MeOH (400 mL). The solution was cooled down to 0°. SOCl2 (26.20 mL; 361.16 mmol; 3 eq.) was added dropwise (addition took 60 min and the temperature of the reaction mixture increased to 7.6° C.). The reaction mixture was stirred at RT for 24 hours. The reaction mixture was concentrated and the crude mixture was dissolved in EtOAc (500 mL) and washed with a saturated aqueous solution of NaHCO3 (300 mL), HCl 1N (300 mL) and brine (300 mL), dried over MgSO4 and concentrated affording the title compound as a beige solid (19.86 g, 91%). 1H NMR (DMSO-d6, 300 MHz) δ 8.25-8.24 (d, J=2.33 Hz, 1H), 8.08-8.03 (dd, J=8.79 Hz, 2.33 Hz, 1H), 7.12-7.09 (d, J=8.75 Hz, 1H), 3.83 (s, 3H). LC/MS (Method B): 179.1 (M−H)−. HPLC (Method A) Rt 3.04 min (Purity: 91.6%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxybenzoate (3.00 g, 19.7 mmol) and magnesium chloride (2.81 g, 29.5 mmol) were stirred in 100 mL of acetonitrile. TEA (10.3 mL, 73.9 mmol) was added via syringe. Paraformaldehyde (12.0 g, 133 mmol) was added in a single portion and the reaction was heated to reflux. The reaction was stirred at reflux for 24 hours and cooled to rt. The reaction was quenched by the addition of approximately 100 mL of 1N HCl and poured into EtOAc. The layers were separated, and the organic layer was washed with brine. The combined aqueous layers were extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography. The clean fractions (by TLC) were concentrated in vacuo to afford 2.06 g (58%) of the desired product. 1H NMR (400 MHz, DMSO-d6): δ 11.54 (s, 1H), 10.27 (s, 1H), 8.21 (d, J=2.4 Hz, 1H), 8.03 (dd, J=8.8, 2.4 Hz, 1H), 7.07 (d, J=8.8 Hz, 1H), 3.79 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods III

Procedure details

Methyl 4-hydroxybenzoate (1.52 g) is dissolved in trifluoroacetic acid (20 ml), thereto is added hexamethylenetetramine (700 mg) and the mixture is heated under reflux for 2 hours. The reaction solution is concentrated under reduced pressure, thereto is poured ice-water, and then the mixture is extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over sodium sulfate and the solvent is evaporated under reduced pressure. The resulting residue is dissolved in chloroform, and then filtered to remove the insoluble materials. The filtrate is concentrated under reduced pressure, and then purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=4/1) to give the title compound (540 mg).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Methyl-4-hydroxybenzoate (4.56 g, 30 mmol) was mixed with trifluoroacetic acid (24 ml) and hexamethylenetetramine (8.41 g, 60 mmol) (Duff reaction). The reaction medium was heated to 80° C. for three hours and cooled to 0° C., followed by successive addition of 15 ml of 50% sulfuric acid and 90 ml of demineralized water. After stirring for one hour at room temperature, the medium was extracted with ethyl ether, washed with water, dried over magnesium sulfate and filtered, and the solvents were evaporated off. The product was purified by passage through a column of silica and was eluted with dichloromethane. After evaporation of the solvents, 1.92 g of a crystallized white solid are obtained, equivalent to a yield of 36%. Its properties were as follows:
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-formyl-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-formyl-4-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 3-formyl-4-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-formyl-4-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-formyl-4-hydroxybenzoate
Reactant of Route 6
Methyl 3-formyl-4-hydroxybenzoate

Citations

For This Compound
53
Citations
NU Hofslokken, L Skattebol - Acta Chem. Scand, 1999 - chemistry.mdma.ch
… With the exception of methyl 3-formyl-4-hydroxybenzoate (1) and 5-cyanosalicylaldehyde (2) the aldehydes recorded in Table l are known compounds which were identified by …
Number of citations: 320 chemistry.mdma.ch
Y Suzuki, H Takahashi - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
Salicylaldehydes with electron-withdrawing groups, ie, 2-hydroxy-5-nitrobenzaldehyde (2a), methyl 3-formyl-4-hydroxybenzoate (2b), methyl 5-chloro-3-formyl-2-hydroxybenzoate (2c), …
Number of citations: 62 www.jstage.jst.go.jp
T Dimitrijević, S Selaković, I Novaković… - Book of abstracts …, 2019 - cer.ihtm.bg.ac.rs
… Our complexes contain a combination of two types of ligands salicylaldehyde derivatives (methyl 3-formyl-4-hydroxybenzoate (HL1) or 4-(diethylamino)salicylaldehyde (HL2)) and a-…
Number of citations: 0 cer.ihtm.bg.ac.rs
MAK Liton, MS Hasan, S Helen, M Das, M Shalauddin - researchgate.net
… Coumarin derivative Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate 2 was synthesized from Methyl 3-formyl-4-hydroxybenzoate 1 which combined with ethyl acetoacetate in the …
Number of citations: 0 www.researchgate.net
BN Reddy, CR Rani, SM Reddy, M Pathak - Research on chemical …, 2016 - Springer
… Our initial efforts focused on developing optimal reaction conditions for the condensation of methyl 3-formyl-4-hydroxybenzoate (1a), morpholine (2a) and 2-chlorophenylboronic acid (…
Number of citations: 13 link.springer.com
MS Hasan, AK Liton, T Haque, MI Ali, S Akter - Molecular Physics, 2022 - Taylor & Francis
… Methyl 3-formyl-4-hydroxybenzoate (10 mmol) was well stirred together with ethyl acetoacetate (11 mmol) and a few drops of piperidine in ethanol (40 mL) for 2–3 h at room …
Number of citations: 3 www.tandfonline.com
HS Li, Y Xiong, G Zhang - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
… It is worth mentioning that a chromanone 3 na derived from methyl 3-formyl-4-hydroxybenzoate was provided in an excellent yield, thus demonstrating the applicability of our technique. …
Number of citations: 12 onlinelibrary.wiley.com
CW Chien, KT Liu, CK Lai - Journal of Materials Chemistry, 2003 - pubs.rsc.org
… , 3-methyl-4-octyloxyacetophenone, 3-ethyl-4-octyloxyacetophenone, 11 methyl 3-chloro-4-octyloxybenzoate, methyl 3-formyl-4-octyloxybenzoate, methyl 3-formyl-4-hydroxybenzoate, …
Number of citations: 25 pubs.rsc.org
C Yang, Y Li, J Wang, J He, H Hou, K Li - Sensors and Actuators B …, 2019 - Elsevier
… Methyl 3-formyl-4-hydroxybenzoate was prepared according … , 2.0 mmol) and methyl 3-formyl-4-hydroxybenzoate (180 mg, … After that, the dissolved methyl 3-formyl-4-hydroxybenzoate …
Number of citations: 20 www.sciencedirect.com
NI Vasilevich, II Afanasyev, EA Rastorguev, DV Genis… - researchgate.net
… The aldehydes were prepared via alkylation of methyl 3-formyl-4-hydroxybenzoate (Aldrich, CAS 24589-99-9) using the corresponding alkyl chlorides or alkyl bromides and potassium …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.